Adamant-2-ylmagnesium bromide, 0.25 M in ether
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Overview
Description
Adamant-2-ylmagnesium bromide, 0.25 M in ether, is a specialized organometallic reagent used in various chemical reactions. It is a Grignard reagent, which means it contains a carbon-magnesium bond. This compound is particularly useful in organic synthesis due to its ability to form carbon-carbon bonds, making it a valuable tool for chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
Adamant-2-ylmagnesium bromide is typically synthesized through the reaction of adamant-2-yl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
Adamant-2-yl bromide+Magnesium→Adamant-2-ylmagnesium bromide
Industrial Production Methods
In an industrial setting, the production of Adamant-2-ylmagnesium bromide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then typically diluted to a 0.25 M concentration in ether for stability and ease of use.
Chemical Reactions Analysis
Types of Reactions
Adamant-2-ylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether is typically used to maintain the stability of the Grignard reagent.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance reaction rates.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Result from substitution and coupling reactions.
Scientific Research Applications
Adamant-2-ylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to create complex organic molecules, including pharmaceuticals and natural products.
Material Science: Helps in the synthesis of novel materials with unique properties.
Medicinal Chemistry: Plays a role in the development of new drugs by enabling the formation of complex molecular structures.
Biological Research: Used in the synthesis of biologically active compounds for research purposes.
Mechanism of Action
The mechanism by which Adamant-2-ylmagnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide byproduct is typically removed through aqueous workup.
Comparison with Similar Compounds
Similar Compounds
- Methylmagnesium bromide
- Phenylmagnesium bromide
- Ethylmagnesium bromide
Uniqueness
Adamant-2-ylmagnesium bromide is unique due to the adamantyl group, which imparts steric hindrance and can influence the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in the synthesis of sterically demanding molecules.
Properties
IUPAC Name |
magnesium;adamantan-2-ide;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15.BrH.Mg/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h1,7-10H,2-6H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLWURPWSJTJRM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)[CH-]3.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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